Cas no 75479-92-4 (3'-Methylsulfanyl-3,4,5-trichlorobiphenyl)

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl
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- インチ: 1S/C13H9Cl3S/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,1H3
- InChIKey: XBWPMOBWKSNBSO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC=C(C=1)SC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 25.3
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008230-1g |
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |
75479-92-4 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Alichem | A011008230-500mg |
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |
75479-92-4 | 97% | 500mg |
$823.15 | 2023-09-01 | |
Alichem | A011008230-250mg |
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |
75479-92-4 | 97% | 250mg |
$480.00 | 2023-09-01 |
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3'-Methylsulfanyl-3,4,5-trichlorobiphenylに関する追加情報
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl (CAS No. 75479-92-4): A Comprehensive Scientific Profile
3'-Methylsulfanyl-3,4,5-trichlorobiphenyl (CAS 75479-92-4) represents an intriguing chlorinated biphenyl derivative that has gained attention in specialized chemical research. This compound belongs to the broader family of organosulfur chlorinated biphenyls, characterized by its unique combination of methylsulfanyl and trichloro substitutions on the biphenyl backbone. The molecular structure features three chlorine atoms at the 3, 4, and 5 positions of one phenyl ring, while the other ring bears a methylsulfanyl group at the 3' position.
Recent scientific literature highlights growing interest in methylsulfanyl-substituted biphenyls due to their potential as building blocks for advanced materials. The 3,4,5-trichloro substitution pattern in particular has shown interesting electronic properties that make CAS 75479-92-4 valuable for studying charge transfer phenomena in conjugated systems. Researchers are actively investigating how the electron-withdrawing chlorine atoms interact with the electron-donating methylsulfanyl group to influence the compound's photophysical characteristics.
The synthesis of 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted benzene precursors. Advanced purification techniques such as preparative HPLC are often employed to obtain high-purity material for research applications. Analytical characterization commonly includes GC-MS analysis, NMR spectroscopy, and elemental analysis to confirm the structure and purity of this specialty chemical.
In materials science applications, CAS 75479-92-4 has shown promise as a precursor for organic electronic components. The compound's ability to form stable thin films makes it interesting for investigating organic semiconductor properties. Current research focuses on how modifications to the methylsulfanyl group might tune the compound's band gap and charge transport characteristics for potential use in organic photovoltaics or field-effect transistors.
The environmental fate of chlorinated biphenyl derivatives remains an important consideration in chemical research. While 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl is not known to be persistent in the environment, proper handling and disposal procedures should always be followed according to institutional guidelines. Researchers emphasize the importance of studying the biodegradation pathways of such compounds to understand their ecological impact fully.
From a commercial perspective, 75479-92-4 is classified as a research chemical available in milligram to gram quantities from specialty suppliers. The global market for functionalized biphenyl compounds has seen steady growth, driven by demand from academic institutions and industrial R&D departments. Pricing typically reflects the compound's specialized nature and the complexity of its synthesis.
Recent advances in computational chemistry have enabled more accurate prediction of 3,4,5-trichlorobiphenyl derivatives' properties before synthesis. Density functional theory (DFT) calculations have proven particularly valuable for understanding the electronic structure of methylsulfanyl-substituted variants like CAS 75479-92-4. These computational tools help researchers design experiments more efficiently and predict potential applications.
In biochemical research, preliminary studies suggest that the methylsulfanyl group in 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl may influence interactions with certain enzymes, though detailed mechanism studies are still ongoing. This has sparked interest in exploring structure-activity relationships among related compounds for potential applications in probe development.
The compound's stability under various conditions has been systematically studied, with findings indicating good thermal stability up to 150°C in inert atmospheres. This property, combined with its solubility profile in common organic solvents, makes 75479-92-4 a practical candidate for various experimental protocols in materials chemistry and synthetic methodology development.
Looking forward, researchers anticipate that 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl and related compounds will continue to provide valuable insights into structure-property relationships in aromatic systems. The compound serves as an excellent model for studying how multiple substituents affect conjugation and intermolecular interactions in biphenyl scaffolds.
For laboratories working with CAS 75479-92-4, proper storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain compound integrity over extended periods. Analytical standards should be periodically checked for purity, especially when used in quantitative applications or as reference materials.
The scientific community continues to explore novel synthetic routes to methylsulfanyl-containing biphenyls, with recent methodologies focusing on greener chemistry approaches. These developments may lead to more efficient production of 3,4,5-trichlorobiphenyl derivatives like 75479-92-4, potentially expanding their availability for research purposes.
In summary, 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl represents a fascinating subject of study at the intersection of organic chemistry, materials science, and computational modeling. Its unique combination of substituents offers researchers a versatile platform for investigating fundamental chemical principles while exploring potential practical applications in advanced materials development.
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